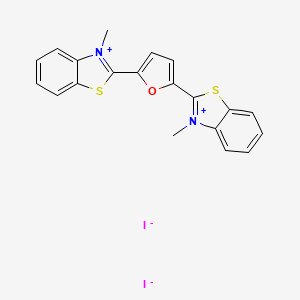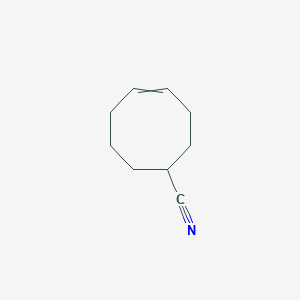![molecular formula C14H30O2Si B14309649 2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one CAS No. 110966-11-5](/img/structure/B14309649.png)
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved using trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often involve the use of anhydrous solvents and a base to facilitate the formation of the trimethylsilyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one exerts its effects involves the interaction of the trimethylsilyl group with other molecules. The large molecular volume and chemical inertness of the trimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions to occur. This can be particularly useful in multi-step synthesis processes where specific functional groups need to be protected .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A compound with a similar trimethylsilyl group but different overall structure.
Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.
Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent with similar properties.
Uniqueness
2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is unique due to its specific structure, which combines the trimethylsilyl group with a nonan-5-one backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
110966-11-5 |
|---|---|
Fórmula molecular |
C14H30O2Si |
Peso molecular |
258.47 g/mol |
Nombre IUPAC |
2,3-dimethyl-2-trimethylsilyloxynonan-5-one |
InChI |
InChI=1S/C14H30O2Si/c1-8-9-10-13(15)11-12(2)14(3,4)16-17(5,6)7/h12H,8-11H2,1-7H3 |
Clave InChI |
NUUCCNZXMMDIJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC(C)C(C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
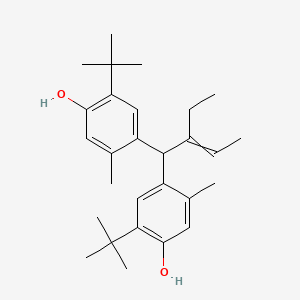
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
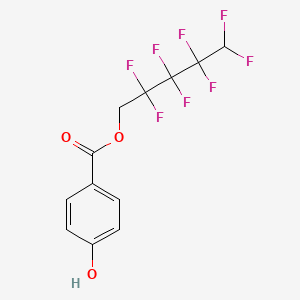
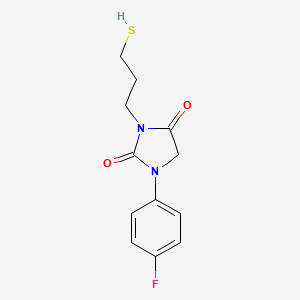
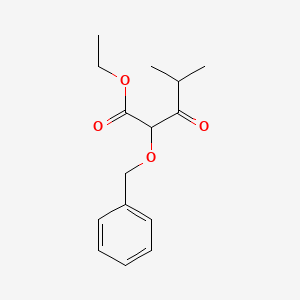
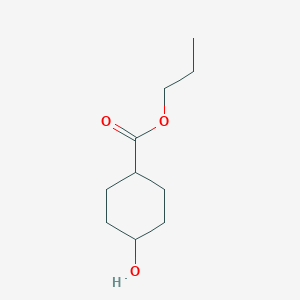
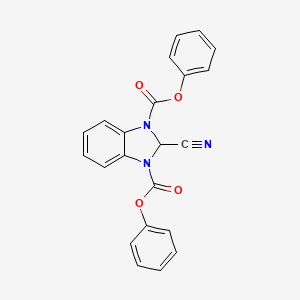
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
